2-Bromo-7-chloro-9,9-diphenyl-9H-fluorene
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Overview
Description
2-Bromo-7-chloro-9,9-diphenyl-9H-fluorene is an organic compound with the molecular formula C25H16BrCl. It is typically a white to light yellow solid and is soluble in common organic solvents such as ethanol and acetone . This compound is often used as an intermediate in organic synthesis, particularly in the extension of carbon chains or aryl substitution reactions .
Preparation Methods
The synthesis of 2-Bromo-7-chloro-9,9-diphenyl-9H-fluorene primarily involves organic synthesis reactions. One common method includes reacting diphenylethylene with bromine and chlorine under suitable conditions to produce the target compound . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Bromo-7-chloro-9,9-diphenyl-9H-fluorene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents include halogenating agents like bromine and chlorine, and reactions are often carried out in organic solvents such as ethanol or acetone.
Scientific Research Applications
2-Bromo-7-chloro-9,9-diphenyl-9H-fluorene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Mechanism of Action
its effects are likely related to its ability to participate in various organic reactions, particularly those involving substitution and electron delocalization . The molecular targets and pathways involved would depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
2-Bromo-7-chloro-9,9-diphenyl-9H-fluorene can be compared with other similar compounds such as:
2-Bromo-9,9-diphenyl-9H-fluorene: This compound lacks the chlorine atom present in this compound, which may affect its reactivity and applications.
7-Bromo-9,9-dimethyl-9H-fluorene-2-boronic Acid: This compound contains a boronic acid group, which makes it useful in different types of organic reactions, particularly in Suzuki coupling reactions.
These comparisons highlight the unique structural features and potential reactivity of this compound.
Properties
Molecular Formula |
C25H16BrCl |
---|---|
Molecular Weight |
431.7 g/mol |
IUPAC Name |
2-bromo-7-chloro-9,9-diphenylfluorene |
InChI |
InChI=1S/C25H16BrCl/c26-19-11-13-21-22-14-12-20(27)16-24(22)25(23(21)15-19,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-16H |
InChI Key |
IAFAAFNOJADLTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Cl)C4=C2C=C(C=C4)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
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